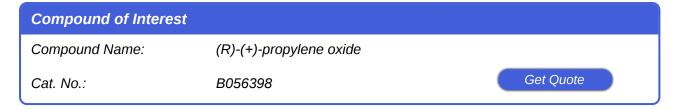


An In-depth Technical Guide to (R)-(+)-Propylene Oxide: Chemical Properties and Structure

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(+)-Propylene oxide, also known as (R)-(+)-methyloxirane or (R)-(+)-1,2-epoxypropane, is a chiral epoxide of significant interest in synthetic organic chemistry and drug development.[1] Its strained three-membered ring makes it a versatile building block for the introduction of a chiral propylene glycol unit, a common motif in many biologically active molecules. This guide provides a comprehensive overview of the chemical properties and structure of (R)-(+)-propylene oxide, with a focus on quantitative data, experimental methodologies, and key chemical transformations.

Chemical Structure

(R)-(+)-Propylene oxide is the dextrorotatory enantiomer of propylene oxide. The "(R)" designation refers to the stereochemical configuration at the chiral carbon atom (C2) according to the Cahn-Ingold-Prelog priority rules. The molecule consists of a three-membered heterocyclic ring containing two carbon atoms and one oxygen atom, with a methyl group attached to one of the carbon atoms.

Caption: Ball-and-stick models of the (R) and (S) enantiomers of propylene oxide.

Physical and Chemical Properties



The physical and chemical properties of **(R)-(+)-propylene oxide** are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

General Properties

Property	Value	Source(s)
Molecular Formula	СзН6О	[2]
Molecular Weight	58.08 g/mol	[2]
CAS Number	15448-47-2	[2]
Appearance	Colorless, volatile liquid	[3]
Odor	Ethereal, benzene-like	[3][4]

Physical Properties

Property	Value	Source(s)
Boiling Point	33-34 °C	[2]
Melting Point	-112 °C	[4]
Density	0.829 g/mL at 20 °C	[2]
Optical Rotation ([α] ²⁰ /D)	+14° (neat)	[2]
Refractive Index (n ²⁰ /D)	1.366	[2]
Vapor Pressure	58.9 kPa (442 mmHg) at 20 °C	[5]
Solubility in Water	59% by weight at 25 °C	[5]
Solubility in Organic Solvents	Miscible with acetone, benzene, carbon tetrachloride, ether, and methanol	[3][5]
Flash Point	-37 °C (closed cup)	[5]
Autoignition Temperature	748 °C	[5]



Experimental Protocols

Detailed experimental methodologies for the determination of key physical properties are outlined below. While specific primary sources detailing the determination for **(R)-(+)-propylene oxide** are not always available in readily accessible literature, the following represents standard and widely accepted methods for volatile organic compounds.

Determination of Boiling Point

The boiling point of a volatile liquid like propylene oxide can be determined using a microboiling point or distillation method.[6]

Methodology: Simple Distillation

- Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
- Sample Preparation: The round-bottom flask is charged with the liquid sample (a few milliliters) and a boiling chip to ensure smooth boiling.
- Heating: The flask is gently heated.
- Temperature Reading: The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when the liquid is actively boiling and a steady stream of distillate is collected. This constant temperature is the boiling point.[7]

Determination of Density

The density of a volatile liquid can be accurately measured using a pycnometer.[1]

Methodology: Pycnometry

- Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
- Sample Filling: The pycnometer is carefully filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the exterior.



- Weighing: The filled pycnometer is weighed.
- Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
 The measurement should be performed at a constant, recorded temperature.

Measurement of Optical Rotation

The optical rotation is measured using a polarimeter, which quantifies the extent to which a chiral compound rotates the plane of polarized light.

Methodology: Polarimetry

- Instrument Calibration: The polarimeter is calibrated using a blank solvent.
- Sample Preparation: A solution of the chiral compound of known concentration is prepared, or the neat liquid is used.
- Measurement: The sample is placed in a polarimeter cell of a known path length. Planepolarized light is passed through the sample, and the angle of rotation is measured by the detector.
- Specific Rotation Calculation: The specific rotation is calculated using the formula: [α] = α / (I * c), where α is the observed rotation, I is the path length in decimeters, and c is the concentration in g/mL. For a neat liquid, the density is used in place of concentration.[8]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the molecule. For **(R)-(+)-propylene oxide**, the ¹H NMR spectrum typically shows signals for the methyl, methine, and methylene protons of the epoxide ring. The chemical shifts and coupling constants provide detailed structural information.[9][10]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. The characteristic C-O-C stretching of the epoxide ring is a key feature in the IR spectrum of propylene oxide.[11]



Chemical Reactivity and Synthetic Applications

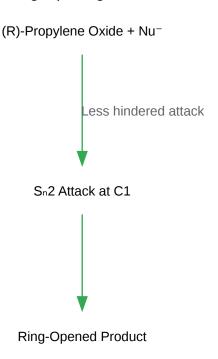
The high ring strain of the epoxide in **(R)-(+)-propylene oxide** makes it susceptible to ring-opening reactions with a variety of nucleophiles. These reactions are fundamental to its utility as a chiral building block.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. The regioselectivity of the attack is dependent on the reaction conditions (acidic or basic).

Basic or Neutral Conditions: Under basic or neutral conditions, the reaction proceeds via an S_n2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1).[12]
 [13]

Nucleophilic Ring-Opening under Basic Conditions



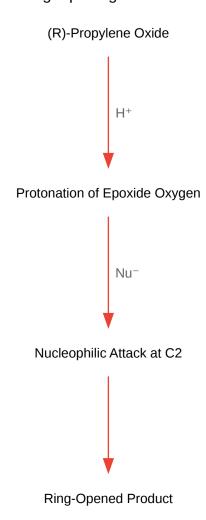
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Caption: Workflow of nucleophilic ring-opening of propylene oxide under basic conditions.

Acidic Conditions: Under acidic conditions, the epoxide oxygen is first protonated, making
the ring more susceptible to nucleophilic attack. The nucleophile then attacks the more
substituted carbon atom (C2), which can better stabilize the partial positive charge that
develops in the transition state.[14]

Nucleophilic Ring-Opening under Acidic Conditions



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Caption: Signaling pathway for acid-catalyzed ring-opening of propylene oxide.



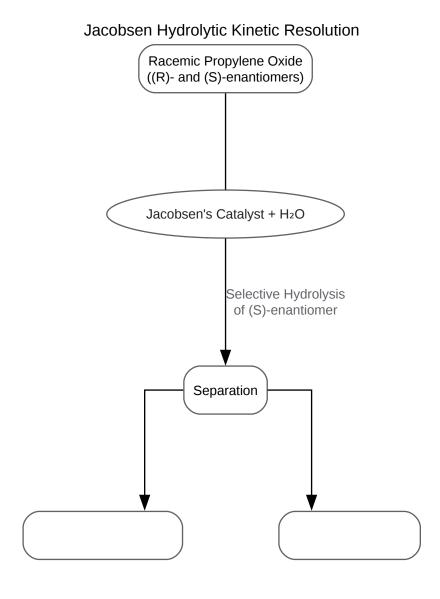
Hydrolysis to Propylene Glycol

The hydrolysis of propylene oxide yields propylene glycol. This reaction can be catalyzed by either acid or base. The acid-catalyzed hydrolysis proceeds with the attack of water on the more substituted carbon, while the base-catalyzed reaction involves the attack of hydroxide on the less substituted carbon.[15]

Synthesis of Enantiopure (R)-(+)-Propylene Oxide

A common method for obtaining enantiomerically pure **(R)-(+)-propylene oxide** is through the hydrolytic kinetic resolution (HKR) of racemic propylene oxide, often employing Jacobsen's catalyst.[16] In this process, one enantiomer is selectively hydrolyzed to the diol at a much faster rate, leaving the other enantiomer unreacted and in high enantiomeric excess.





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Caption: Experimental workflow for the synthesis of **(R)-(+)-propylene oxide** via Jacobsen HKR.

Safety and Handling

(R)-(+)-Propylene oxide is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is also classified as a carcinogen and is



toxic upon inhalation, ingestion, and skin contact.[5] Proper personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

(R)-(+)-Propylene oxide is a valuable chiral synthon with well-defined chemical and physical properties. Its reactivity, dominated by nucleophilic ring-opening reactions, allows for the stereoselective synthesis of a wide range of important organic molecules. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in research and development.

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